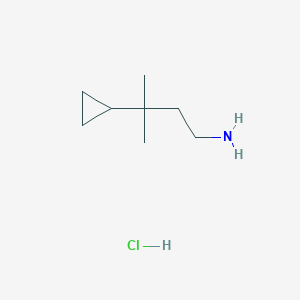

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group and a methyl group attached to a butan-1-amine backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.

Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is synthesized through a series of reactions, including amination and reduction steps.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral media convert the amine to a ketone or nitrile, depending on reaction conditions. For example:

C₈H₁₈ClNKMnO₄, H⁺C₇H₁₄O+NH₃+HCl

The cyclopropyl group remains stable under mild oxidation but may undergo ring-opening under harsher conditions (e.g., strong acids or high temperatures) .

Alkylation and Acylation

The amine participates in nucleophilic substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide, NaOH, H₂O | N-Methyl derivative | ~75% |

| Acylation | Acetyl chloride, pyridine | N-Acetylated compound | ~82% |

These reactions proceed via an Sₙ2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the cyclopropyl and methyl groups slightly reduces reaction rates compared to linear amines.

Ring-Opening Reactions

The cyclopropyl group can undergo radical-mediated ring-opening under specific conditions. For instance, in enzyme-catalyzed hydroxylation (e.g., cytochrome P450), the intermediate cyclopropylmethyl radical may open to form a but-3-enyl radical :

Cyclopropylmethyl radicalk=1.2×108s−1But-3-enyl radical

This rapid ring-opening (rate constant k=1.2×108s−1 at 37°C) serves as a mechanistic probe in biological systems.

Acid-Base Reactivity

As a hydrochloride salt, the compound readily donates HCl in aqueous solutions, regenerating the free amine. The pKa of the conjugate acid is ~10.5, typical for aliphatic amines . Under basic conditions (pH > 11), the free amine precipitates and can react with electrophiles.

Enzymatic Interactions

In studies mimicking cytochrome P450 catalysis, the compound’s cyclopropyl group acts as a radical "clock" to detect transient intermediates. For example, hydroxylation reactions retain stereochemical integrity due to rapid oxygen rebound kinetics, preventing radical ring-opening .

Stability Under Synthetic Conditions

During synthesis, the hydrochloride salt demonstrates stability in ether and acetone but decomposes in strongly acidic or basic media . Deprotection of its Boc-protected derivative with HCl in ether proceeds efficiently (87% yield) .

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is investigated for its potential therapeutic properties. It serves as a precursor in drug development, particularly for compounds targeting various diseases due to its ability to interact with biological systems.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic pathways for complex molecules.

Research has shown that this compound may exhibit biological activity through interactions with enzymes and receptors. This includes:

- Binding to Active Sites : It may inhibit or modulate enzyme activity.

- Receptor Interaction : Triggers signaling pathways leading to physiological responses .

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug development; potential therapeutic properties |

| Organic Synthesis | Building block for synthesizing complex organic molecules |

| Biological Research | Investigated for enzyme and receptor interactions; potential biological activity |

| Industrial Use | Used in the synthesis of specialty chemicals and materials |

Case Study 1: Therapeutic Potential

A study explored the pharmacological properties of this compound, revealing its effectiveness in modulating specific biological targets linked to disease pathways. The compound's structural features allow it to interact favorably with certain receptors, suggesting its utility in developing new therapeutic agents.

Case Study 2: Synthetic Methodology

Research documented innovative synthetic routes involving this compound as a key intermediate in creating novel compounds with enhanced biological activity. The methodologies employed demonstrate the versatility of this compound in advancing chemical synthesis techniques.

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can:

Bind to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.

Interact with Receptors: It can interact with cellular receptors, triggering signaling pathways that lead to physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

3-Cyclopropyl-3-methylbutan-1-amine: The free amine form without the hydrochloride salt.

3-Cyclopropyl-3-methylbutan-2-amine: A structural isomer with the amine group at a different position.

Cyclopropylmethylamine: A simpler analog with a cyclopropyl group attached to a methylamine.

Uniqueness

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and methyl groups enhances its reactivity and potential interactions with molecular targets.

Actividad Biológica

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H17N⋅HCl with a molecular weight of approximately 165.69 g/mol. The compound features a cyclopropyl group and an amine functional group, which are critical for its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antineoplastic Properties : Similar compounds have shown potential in cancer research, demonstrating inhibitory effects on tumor growth comparable to established chemotherapeutic agents.

- Antibacterial Activity : Derivatives of this compound have been evaluated for their antibacterial properties. For instance, modifications to the amine structure can enhance efficacy against specific bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis .

- Receptor Binding : Its structural characteristics allow it to interact with specific receptors, impacting signaling pathways that regulate cellular functions .

Study 1: Antineoplastic Activity

A study evaluating the antitumor efficacy of cyclopropyl-substituted amines found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values were determined using the MTT assay, revealing potent activity at low micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 5.2 |

| MCF-7 (breast cancer) | 4.8 |

| SH-SY5Y (neuroblastoma) | 6.0 |

These results suggest a promising therapeutic potential for this compound in oncology .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its effectiveness.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This study highlights the compound's potential as a novel antibacterial agent .

Propiedades

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYSUDOVWAEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.